6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-ethyl-3-propan-2-yl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N4O/c1-4-6-11-9-7(10(15)12-6)8(5(2)3)13-14-9/h5H,4H2,1-3H3,(H2,11,12,13,14,15) |
InChI Key |
AUUBEOPIBLMQCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NNC(=C2C(=O)N1)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrimidine-Hydrazine Intermediates
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclization of pyrimidine-hydrazine derivatives. A representative method involves treating ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with hydrazine derivatives under reflux conditions. For instance, ethyl 4-(2-allyl-2-tert-butoxycarbonyl-hydrazino)-2-methylsulfanyl-pyrimidine-5-carboxylate undergoes cyclization in dichloromethane with TFA, followed by base-mediated deprotection to yield the pyrazolo-pyrimidine core. Adapting this approach, substituting allyl groups with isopropyl requires isopropylhydrazine precursors, though steric hindrance may necessitate prolonged reaction times or elevated temperatures.
Thioxo Intermediate Alkylation
Patent WO1996028429A1 demonstrates the utility of thioxo intermediates for introducing substituents at position 6. For example, 1-cyclopentyl-3-ethyl-6-(thioxo)pyrazolo[3,4-d]pyrimidin-4-one reacts with methyl iodide in dimethylformamide (DMF) using sodium hydride as a base, yielding 6-(methylthio) derivatives. By replacing methyl iodide with ethyl or isopropyl halides, analogous alkylation could introduce ethyl and isopropyl groups. However, bulkier isopropyl iodide may require polar aprotic solvents like DMF or dimethylacetamide (DMA) to enhance reactivity.
Substituent Installation via Copper-Catalyzed Coupling
Ullmann-Type Coupling for Isopropyl Group Introduction
Stepwise Alkylation for Ethyl and Isopropyl Groups
Sequential N-Alkylation
Introducing ethyl and isopropyl groups at positions 3 and 6, respectively, can be achieved through sequential alkylation. For example, treating 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with ethyl bromide in the presence of sodium hydride yields the 3-ethyl derivative. Subsequent reaction with isopropyl iodide under similar conditions installs the isopropyl group. However, competitive O-alkylation may occur, requiring careful monitoring via thin-layer chromatography (TLC).
Solvent and Temperature Effects
Optimal conditions for alkylation involve:
-
Solvent : DMF or DMA at 0–5°C to minimize side reactions.
-
Base : Sodium hydride (2.0 equivalents) ensures complete deprotonation.
-
Workup : Precipitation in ice-water followed by recrystallization from ethyl acetate improves purity.
Purification and Characterization
Recrystallization Techniques
Post-synthesis purification often employs recrystallization from ethyl acetate or ethanol. For instance, 1-cyclopentyl-3-ethyl-6-(methylthio)pyrazolo[3,4-d]pyrimidin-4-one is recrystallized from ethyl acetate, yielding a pure product with a melting point of 203–205°C. For the target compound, mixed solvents (e.g., ethyl acetate/hexane) may enhance crystal formation.
Spectroscopic Characterization
-
1H NMR : Key signals include singlet peaks for pyrimidine protons (δ 8.8–9.0 ppm) and multiplet signals for isopropyl methyl groups (δ 1.2–1.4 ppm).
-
Mass spectrometry : Molecular ion peaks [M+H]+ at m/z 249 confirm the molecular formula C11H16N4O.
Challenges and Mitigation Strategies
Steric Hindrance in Isopropyl Installation
The isopropyl group’s bulkiness can hinder coupling and alkylation. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives, including 6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, exhibit significant anticancer properties:
- Inhibition of Cancer Cell Proliferation : This compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been tested against pancreatic ductal adenocarcinoma and colorectal cancer cells, showing promising results in blocking proliferation .
- Epidermal Growth Factor Receptor Inhibition : Compounds similar to this compound have been designed to act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Notably, certain derivatives displayed IC50 values as low as 0.016 µM against wild-type EGFR and showed effectiveness against mutant forms as well .
Sigma Receptor Modulation
The compound has also been studied for its interaction with sigma receptors, which are implicated in various neurological disorders:
- Antinociceptive Properties : Research indicates that pyrazolo[3,4-d]pyrimidines can act as selective sigma-1 receptor antagonists. These compounds have demonstrated substantial antinociceptive effects in pain models, suggesting potential applications in pain management therapies .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives found that compounds structurally related to this compound exhibited significant inhibition of cancer cell lines such as HepG2 and Jurkat. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Pain Management
Another investigation into the sigma receptor ligands revealed that a series of pyrazolo[3,4-d]pyrimidines showed promise as analgesics. Among these compounds, some demonstrated high selectivity for sigma receptors and significant pain relief in animal models . This suggests a pathway for developing new treatments for chronic pain.
Summary of Findings
The applications of this compound span across various therapeutic areas:
Mechanism of Action
The mechanism of action of 6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Antimicrobial Activity
- 6-Alkyl/Aryl Derivatives: Compounds with alkyl or aryl groups at position 6, such as 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2a), demonstrated moderate to strong antimicrobial activity. Derivatives with heterocyclic or bulky aryl groups (e.g., 2e, 2f, 2g) showed enhanced potency, comparable to standard drugs like ciprofloxacin .
3-Substituted Derivatives : Substitutions at position 3 (e.g., methyl, isopropyl) influence steric hindrance. For instance, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives exhibited lower antitumor activity compared to bulkier substituents .
- Inference : The isopropyl group at position 3 in the target compound may enhance selectivity or binding affinity due to increased hydrophobicity.
Antitumor Activity
- 6-(Chloromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1) : This derivative showed moderate activity (IC₅₀: 0.03 µM against MCF7 cells). However, analogs with triazine or azomethine groups (e.g., 3b, 3c ) exhibited superior potency .
- Comparison : The ethyl group at position 6 in the target compound may lack the electrophilic reactivity of chloromethyl but could improve metabolic stability.
Enzyme Inhibition
- ALDH1A Inhibitors: Derivatives like 6-((3-fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (13g) demonstrated selectivity for aldehyde dehydrogenase isoforms, with substituents at position 6 influencing binding .
Reaction Yields and Conditions
Chlorination : 1-Phenyl derivatives (e.g., 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ) achieved 61–65% yields when chlorinated with POCl₃ under reflux .
- Comparison : The isopropyl group at position 3 in the target compound may hinder reactivity due to steric effects, requiring optimized conditions.
- Microwave-Assisted Synthesis: Pyrazolopyrimidinones synthesized via microwave methods (e.g., 2a–2j) showed higher yields (75–90%) and purity compared to conventional heating .
Physical Properties
*Predicted based on analog data.
Key Research Findings
Substituent Position Matters :
- Position 6 modifications (alkyl, aryl, thioether) significantly impact antimicrobial and antitumor activities .
- Position 3 substituents (e.g., methyl vs. isopropyl) modulate steric effects and binding pocket interactions .
Synthetic Efficiency :
- Microwave synthesis reduces reaction times (e.g., 10–15 minutes vs. 8 hours conventionally) .
- Bulky substituents (e.g., isopropyl) may necessitate longer reaction times or higher temperatures .
Biological Trade-offs :
Biological Activity
6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N4O |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 6-ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
| CAS Number | 501916-70-7 |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors. A common method includes the reaction of 3-isopropyl-1H-pyrazole-4-carboxylic acid with ethylamine in the presence of dehydrating agents like phosphorus oxychloride under reflux conditions. This process is essential for producing the compound in a laboratory setting and can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing cellular signaling pathways. For instance, it has been shown to inhibit specific kinases involved in cancer cell proliferation .
Therapeutic Applications
Recent studies have explored the compound's potential in various therapeutic areas:
- Anticancer Activity: Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold showed IC50 values ranging from 0.04 to 11.4 µM against different cancer cell lines, demonstrating potent antitumor activity .
- Anti-inflammatory Effects: The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been recognized for their ability to inhibit inflammatory pathways, which could lead to applications in treating inflammatory diseases .
Case Studies
- Antitumor Activity Assessment: A study conducted by Zheng et al. evaluated the anticancer activity of a series of pyrazolo[3,4-d]pyrimidine derivatives against A549 lung cancer cells. The most potent compound demonstrated an IC50 value of 8.21 µM, indicating its potential as a lead compound for further drug development .
- EGFR Inhibition: Another significant study focused on the design and synthesis of pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor (EGFR) inhibitors. Compound 12b exhibited exceptional inhibitory activity against both wild-type and mutant EGFR with IC50 values of 0.016 µM and 0.236 µM, respectively .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound distinguishes it from similar compounds such as:
| Compound Name | Anticancer Activity (IC50) |
|---|---|
| 6-Methyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Varies (less potent) |
| 6-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Varies (less potent) |
The presence of both ethyl and isopropyl groups contributes to a distinct steric environment that may enhance its interaction with biological targets compared to other derivatives.
Q & A
Basic Research Question
- In Vitro Assays : Prioritize kinase inhibition or cytotoxicity assays (e.g., MTT assays) due to the structural similarity of pyrazolo[3,4-d]pyrimidines to purines, which often target ATP-binding sites .
- Anti-inflammatory Models : Use LPS-induced macrophage activation to assess TNF-α suppression, leveraging known anti-inflammatory activity in related compounds .
- Dose-Response Curves : Establish IC₅₀ values with triplicate replicates to account for heterocycle stability variations .
How can reaction conditions be optimized to overcome low yields in the synthesis of 6-ethyl-3-isopropyl derivatives?
Advanced Research Question
Common challenges include steric hindrance from the isopropyl group and side reactions. Strategies:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in cyclization steps .
- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) or acid/base modifiers (e.g., trifluoroacetic acid) to accelerate ring closure .
- Temperature Gradients : Gradual heating (e.g., 60°C → reflux) minimizes decomposition of thermally sensitive intermediates .
How should researchers address contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine analogs?
Advanced Research Question
Discrepancies often arise from structural modifications (e.g., chloro vs. ethyl substituents) or assay variability:
- Structural Comparisons : Use molecular docking to compare binding affinities of 6-ethyl-3-isopropyl derivatives vs. chlorinated analogs (e.g., 6-chloro derivatives in vs. ethyl-substituted compounds in ).
- Standardized Protocols : Adopt uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) across studies .
What computational methods are effective for predicting the structure-activity relationship (SAR) of this compound?
Advanced Research Question
- Molecular Docking : Simulate interactions with targets like CDK2 or EGFR using software (e.g., AutoDock Vina), referencing pyrazolo[3,4-d]pyrimidine scaffolds in .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
- DFT Calculations : Analyze frontier molecular orbitals to predict reactivity at the pyrimidin-4-one ring .
What strategies mitigate purification challenges due to the compound’s low solubility?
Advanced Research Question
- Recrystallization Solvents : Use ethanol/water mixtures or ethyl acetate/hexane gradients .
- Chromatography : Employ reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases .
- Derivatization : Introduce temporary solubilizing groups (e.g., Boc-protected amines) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
